Isoxazoline
Overview
Description
Isoxazolines are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom adjacent to each other in the ring. These compounds are structural isomers of oxazolines and exist in three different isomers depending on the location of the double bond. Isoxazolines are known for their relatively weak nitrogen-oxygen bond, making them prone to ring-opening and rearrangement reactions . They are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Isoxazolines can be synthesized through several methods, including:
1,3-Dipolar Cycloaddition: This method involves the reaction of nitrile oxides with alkenes to form 2-isoxazolines.
N-Methylation and Nucleophilic Attack: 3-Isoxazolines can be prepared from 2-isoxazolines via N-methylation to form 2-isoxazolinium salts, followed by nucleophilic attack and deprotonation.
Cycloaddition of Nitrones and Alkynes: 4-Isoxazolines are commonly produced by the (3+2) cycloaddition between a nitrone and an alkyne.
Chemical Reactions Analysis
Scientific Research Applications
Isoxazolines have a wide range of scientific research applications, including:
Pharmaceuticals: Isoxazolines are used in the development of various drugs, including antifungal, antibacterial, and anticancer agents.
Agriculture: Isoxazolines are used as insecticides and herbicides.
Materials Science: Isoxazolines are used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
Isoxazolines exert their effects by selectively inhibiting gamma-aminobutyric acid (GABA)- and glutamate-gated chloride channels. This inhibition leads to hyper-excitation and death of the target organism, such as fleas and ticks. The selective inhibition of these channels in insects and arachnids, combined with the lower sensitivity of mammalian GABA channels to isoxazolines, results in low toxicity to mammals .
Comparison with Similar Compounds
Isoxazolines are similar to other five-membered heterocyclic compounds, such as oxazolines and isoxazoles. they have unique properties that set them apart:
Oxazolines: These compounds have a nitrogen and oxygen atom in the ring but differ in the position of the double bond.
Isoxazoles: Isoxazoles have a similar structure to isoxazolines but with a different arrangement of the nitrogen and oxygen atoms.
Isoxazolines’ unique ability to undergo ring-opening and rearrangement reactions, combined with their selective inhibition of specific ion channels, makes them valuable in various applications.
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-4-5-3-1/h2H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQPBCSPRXFQQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486713 | |
Record name | Isoxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-73-4 | |
Record name | Isoxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90486713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBB8G944P3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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